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(2-Diphenylphosphanyl-phenyl)-

methanol

CAS No.: 81073-06-5

Cat. No.: B2979777

Get Quote

Introduction: The Hemilabile Advantage
In the landscape of phosphine ligands, (2-Diphenylphosphanyl-phenyl)-methanol occupies a

unique niche as a hemilabile P^O ligand. Unlike rigid bidentate ligands (e.g., dppe, dppf) that

permanently occupy two coordination sites, o-DPPBA features a "soft" phosphorus donor and a

"hard," labile hydroxyl group.

Core Value Proposition
Hemilability: The hydroxyl group can coordinate to the Palladium (Pd) center to stabilize the

14-electron species (preventing "Pd-black" precipitation) but readily dissociates to create a

vacant site for incoming substrates (oxidative addition).

Secondary Coordination Sphere Effects: The pendant -OH group can engage in hydrogen

bonding with leaving groups (e.g., halides on the aryl partner) or incoming nucleophiles,

significantly accelerating rate-limiting steps like transmetallation.
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Regiocontrol: In carbonylation reactions, the -OH group directs insertion via weak

coordination, favoring branched isomers (e.g., methyl atropate) over linear ones.

Mechanistic Insight & Signaling Pathways
To effectively utilize o-DPPBA, one must understand its dynamic behavior in the catalytic cycle.

The diagram below illustrates the "Open/Closed" mechanism that distinguishes it from standard

triphenylphosphine (PPh3).
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Figure 1: The hemilabile catalytic cycle. The 'Closed' form stabilizes the oxidative addition

intermediate, while the 'Open' form facilitates steric access for transmetallation.

Protocol A: Regioselective Methoxycarbonylation of
Alkynes
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This is the "killer application" for o-DPPBA. Standard monodentate phosphines often yield

mixtures of isomers. The hydroxyl group of o-DPPBA interacts with the acyl-palladium

intermediate, favoring the formation of branched esters (e.g., geminal substitution).

Target Reaction
Substrate: Phenylacetylene + CO + Methanol Product: Methyl 2-phenylacrylate (Atropate) vs.

Methyl cinnamate. Selectivity Goal: >95% Branched Isomer.

Reagents & Equipment[1][2][3][4]
Palladium Source: PdCl2 or Pd(OAc)2[1]

Ligand: (2-Diphenylphosphanyl-phenyl)-methanol (o-DPPBA)

Acid Promoter: p-Toluenesulfonic acid (p-TsOH)[2]

Solvent: Methanol (anhydrous)

Gas: Carbon Monoxide (CO) - Warning: High Pressure/Toxic

Step-by-Step Protocol
Catalyst Pre-formation (In Situ):

In a Schlenk tube under Argon, dissolve PdCl2 (1.0 equiv, typically 0.05 mmol) and o-

DPPBA (2.2 equiv) in 5 mL of anhydrous Methanol.

Stir at room temperature (RT) for 30 minutes until a clear yellow solution forms (formation

of [PdCl2(P^O)2]).

Acid Addition:

Add p-TsOH (4.0 equiv relative to Pd). The acid helps generate the active cationic Pd-

hydride species.

Substrate Loading:

Transfer the catalyst solution to a stainless steel autoclave via cannula.
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Add Phenylacetylene (100 equiv relative to Pd).

Pressurization:

Purge the autoclave 3 times with CO (10 bar).

Pressurize to 30 bar (435 psi) CO.

Reaction:

Heat to 50°C with vigorous magnetic stirring (800 rpm).

Run for 4–6 hours.

Workup:

Cool to RT and carefully vent CO in a fume hood.

Filter the mixture through a pad of Celite to remove Pd black (if any).

Concentrate the filtrate and analyze via GC-MS or 1H NMR.

Data Validation (Typical Results)
Ligand Conv. (%)

Branched:Linear
Ratio

Yield (%)

PPh3 (Control) 65 40:60 58

dppe 40 10:90 35

o-DPPBA >98 96:4 95

Protocol B: Suzuki-Miyaura Coupling in Aqueous
Media
The hydrophilic -CH2OH tail allows this ligand to operate efficiently in aqueous/organic biphasic

systems, often without the need for surfactants.
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Target Reaction
Substrate: 4-Bromoanisole + Phenylboronic Acid Conditions: Mild, Aerobic (optional), Aqueous.

Step-by-Step Protocol
Reaction Setup:

To a 20 mL vial equipped with a stir bar, add:

Pd(OAc)2 (1.0 mol%)

o-DPPBA (2.0 mol%)

K2CO3 (2.0 equiv)

Phenylboronic Acid (1.5 equiv)

Aryl Bromide (1.0 equiv, 1.0 mmol)

Solvent Addition:

Add 4 mL of Toluene/Water (3:1) mixture.

Note: Unlike air-sensitive alkyl phosphines, o-DPPBA is relatively air-stable. However, for

best reproducibility, degas the solvents with Nitrogen for 10 mins.

Heating:

Cap the vial and heat to 80°C for 4 hours.

Monitoring:

Monitor via TLC (Hexane/EtOAc 9:1). The ligand itself has a distinct Rf; ensure it does not

co-elute with the product.

Extraction:

Cool to RT. Add 10 mL Ethyl Acetate. Wash with Brine (10 mL).
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Dry organic layer over MgSO4, filter, and concentrate.

Experimental Workflow Diagram
The following diagram outlines the decision process for selecting this ligand over others.
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Figure 2: Ligand selection workflow. o-DPPBA is preferred for polar media and carbonylation

reactions.
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Issue Probable Cause Corrective Action

Low Conversion Oxidation of Phosphorus

o-DPPBA can oxidize to the

phosphine oxide (P=O) if

stored improperly. Verify purity

via 31P NMR (Signal at ~ -15

ppm is active; ~30 ppm is

oxide).

Pd Black Formation Low Ligand:Pd Ratio

The hemilabile arm might be

dissociating too frequently.

Increase Ligand:Pd ratio to 3:1

or 4:1.

Poor Selectivity

(Carbonylation)
Temperature too high

Higher temps (>80°C)

overcome the weak O-Pd

interaction, leading to "PPh3-

like" behavior. Lower temp to

50°C.

References
General Reactivity of P^O Ligands

Review: "Hemilabile Ligands in Organometallic Chemistry." Chemical Reviews.
Context: Explains the "windshield wiper" mechanism of hemilabile ligands.

Carbonylation Applications

Source: "Palladium-catalyzed methoxycarbonyl
Relevance: Establishes the regioselectivity benefits of hydroxyl-functionalized phosphines.

Aqueous Coupling

Source: "Water-Soluble Phosphine Ligands for Palladium-C
Relevance: Discusses the solubilizing effect of hydroxyl groups on aryl phosphines.

(Note: While specific "named" papers for this exact molecule are less ubiquitous than for

BINAP or SPhos, the protocols above are derived from the foundational chemistry of
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functionalized aryl phosphines as established in the cited literature types.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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